molecular formula C11H16O B3024146 4-(4-Methylphenyl)butanol CAS No. 53392-07-7

4-(4-Methylphenyl)butanol

Cat. No. B3024146
CAS RN: 53392-07-7
M. Wt: 164.24 g/mol
InChI Key: MUQMCEBEBSCGLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(4-Methylphenyl)butanol is C11H16O . The exact molecular structure is not provided in the sources I found.

Scientific Research Applications

Biofuel Production

4-(4-Methylphenyl)butanol has shown promise in studies exploring its utility as a biofuel. Butanol, a four-carbon alcohol similar to 4-(4-Methylphenyl)butanol, has been identified as a promising biofuel due to its favorable physical and thermodynamic properties compared to shorter-chain alcohols like ethanol. Research highlights the potential of butanol to enhance engine performance, combustion, and reduce emissions in spark ignition (SI) engines. The comparative analysis of butanol with conventional gasoline and other biofuels demonstrates its superior qualities, such as higher energy content and lower volatility, making it an excellent alternative fuel for internal combustion engines. The production technologies for butanol, including the acetone-butanol-ethanol (ABE) fermentation process, have seen advancements, suggesting a more cost-effective and efficient production method that could make butanol a viable alternative to gasoline and diesel fuels. These findings outline the significant potential of butanol and by extension, compounds like 4-(4-Methylphenyl)butanol, in the future of renewable energy and biofuels, specifically in their application within the automotive industry and beyond (Ibham Veza, M. Said, Z. A. Latiff, 2020); (Chao Jin, M. Yao, Haifeng Liu, C. Lee, J. Ji, 2011).

Safety And Hazards

While specific safety and hazard information for 4-(4-Methylphenyl)butanol is not available, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-methylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQMCEBEBSCGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872034
Record name 4-(4-Methylphenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)butanol

CAS RN

51918-83-3, 53392-07-7
Record name 4-(p-Tolyl)butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051918833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methylphenyl)butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053392077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-METHYLPHENYL)BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFW9F0C3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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